Restricticin

概要

説明

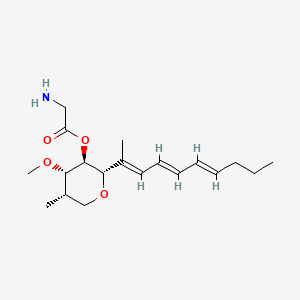

Restricticin is a complex organic compound with a unique structure that includes multiple stereocenters and conjugated double bonds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Restricticin typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the oxane ring, the introduction of the methoxy and methyl groups, and the attachment of the aminoacetate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

化学反応の分析

Types of Reactions

Restricticin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove double bonds or to convert functional groups to their reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

科学的研究の応用

Restricticin is a compound derived from a marine fungus, Penicillium janthinellum, that exhibits anti-neuroinflammatory and antifungal properties . Research indicates that this compound B and its derivatives can suppress pro-inflammatory mediators in activated microglial cells, suggesting therapeutic potential for neurodegenerative diseases . Furthermore, this compound has been identified as a molecule that blocks a crucial fungal enzyme, showing promise as an antifungal agent .

Scientific Research Applications

Anti-neuroinflammatory Effects:

- This compound B and N-acetyl this compound have demonstrated anti-neuroinflammatory effects by suppressing the production of pro-inflammatory mediators in activated microglial cells . These mediators include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and free radicals like nitric oxide (NO) and superoxide .

- Restricticins can inhibit the mRNA and protein expression levels of iNOS and COX-2 in a concentration-dependent manner . They also reduce the secretion of pro-inflammatory cytokines, with IL-1β being the most strongly inhibited by this compound B .

- The presence of activated microglia in the CNS tissue of patients with chronic neurodegenerative diseases, such as Parkinson’s, Alzheimer’s, Huntington’s, and prion diseases, suggests that suppressing pro-inflammatory and neurotoxic molecules in these cells could be a therapeutic approach .

Antifungal Properties:

- This compound has an antifungal spectrum similar to that of ketoconazole . It blocks lanosterol 14α-demethylase (CYP51), a crucial fungal enzyme and an important target for developing antifungal drugs .

Biosynthesis and Production:

- The biosynthetic gene cluster (rstn) of this compound has been identified and analyzed . Reconstituting the eight-gene pathway in A. nidulans resulted in the production of new metabolites, including compounds related to this compound .

- The rstn genes are involved in the biosynthesis of this compound, with specific genes like rstn1 and rstn8 likely responsible for C4 *O-*methylation and C3 esterification with glycine, respectively .

Molecular Structure and Configuration:

- This compound B contains a triene, a tetrahydropyran ring, and glycine ester functionalities . Its planar structure was determined through detailed analyses of MS, 1D, and 2D NMR data . The absolute configuration of this compound B was confirmed through electronic circular dichroism (ECD) and comparison of optical rotation values .

Table 1: Anti-neuroinflammatory Effects of this compound B

Table 2: Genes involved in this compound Biosynthesis

作用機序

The mechanism of action of Restricticin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Restricticin can be compared to other similar compounds, such as:

This compound analogs: These compounds have similar structures but with slight modifications, which can lead to differences in their chemical and biological properties.

Other oxane derivatives: Compounds with the oxane ring structure but different substituents can provide insights into the role of specific functional groups in determining the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

生物活性

Restricticin is a bioactive compound derived from the marine fungus Penicillium janthinellum. It has garnered attention for its diverse biological activities, particularly its antifungal and anti-neuroinflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound is characterized by a complex structure that includes a triene, a tetrahydropyran ring, and glycine ester functionalities. The structural elucidation of this compound B has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. Table 1 summarizes the chemical structures of this compound and its derivatives.

| Compound Name | Structure Description |

|---|---|

| This compound B | Contains a triene and tetrahydropyran ring |

| N-acetyl this compound | Acetylated derivative of this compound |

Antifungal Activity

This compound exhibits potent antifungal activity against various yeast strains. In vitro studies have shown that this compound B effectively inhibits the growth of Candida species, making it a promising candidate for antifungal drug development. The mechanism involves the inhibition of lanosterol C-14 demethylase, an enzyme critical for ergosterol biosynthesis in fungi .

Anti-Neuroinflammatory Effects

Recent studies have highlighted the anti-neuroinflammatory properties of this compound B. In experiments using BV-2 microglial cells stimulated with lipopolysaccharide (LPS), this compound B significantly suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These findings suggest that this compound may be beneficial in treating neuroinflammatory conditions such as Alzheimer's disease.

Case Study: BV-2 Microglial Cells

In a study investigating the effects of this compound B on LPS-induced neuroinflammation, the following results were observed:

- Concentration-Dependent Inhibition : At concentrations of 50 μM and 100 μM, this compound B inhibited NO production in BV-2 cells in a dose-dependent manner.

- Cytokine Suppression : this compound B significantly reduced the expression of iNOS and COX-2 at both mRNA and protein levels.

Figure 1 illustrates the dose-response relationship of this compound B in inhibiting NO production.

Cytotoxicity Assessment

While evaluating the safety profile of this compound derivatives, it was found that compounds like N-acetyl this compound did not exhibit significant cytotoxicity against cancer cell lines at effective concentrations. This is crucial for potential therapeutic applications as it indicates a favorable safety margin.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : this compound interferes with enzymes involved in fungal sterol biosynthesis.

- Reduction of Pro-inflammatory Mediators : By inhibiting key inflammatory pathways, this compound reduces neuroinflammation.

- Selective Toxicity : The compound selectively targets fungal cells while sparing mammalian cells, which is essential for therapeutic efficacy.

特性

CAS番号 |

135357-96-9 |

|---|---|

分子式 |

C19H31NO4 |

分子量 |

337.5 g/mol |

IUPAC名 |

[(2S,3S,4R,5R)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate |

InChI |

InChI=1S/C19H31NO4/c1-5-6-7-8-9-10-11-14(2)18-19(24-16(21)12-20)17(22-4)15(3)13-23-18/h7-11,15,17-19H,5-6,12-13,20H2,1-4H3/b8-7+,10-9+,14-11+/t15-,17-,18+,19+/m1/s1 |

InChIキー |

FIFAQBUMNRZWOQ-YIXVSHAOSA-N |

SMILES |

CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |

異性体SMILES |

CCC/C=C/C=C/C=C(\C)/[C@H]1[C@H]([C@@H]([C@@H](CO1)C)OC)OC(=O)CN |

正規SMILES |

CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Restricticin; Ro 09-1470; Ro-09-1470; Ro09-1470; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。